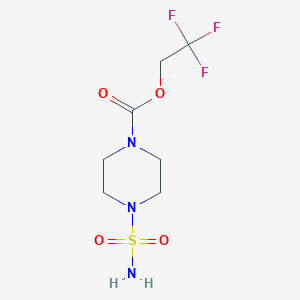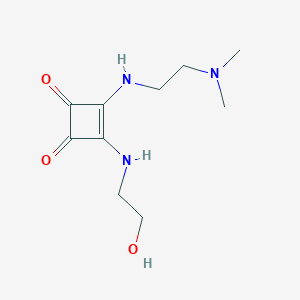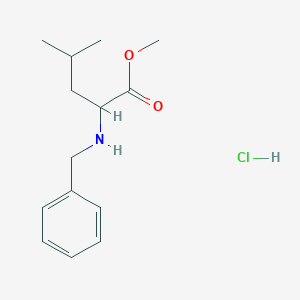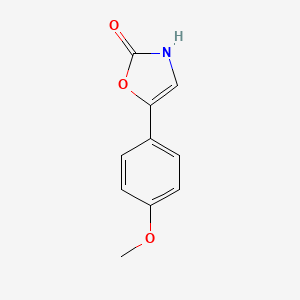![molecular formula C23H26N2O6 B14894991 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-Nd-XANTHYL-L-GLUTAMINE, also known as Nα-Boc-Nδ-xanthyl-L-glutamine, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a xanthyl group at the delta-amino position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to improve solubility and protect the amide group from dehydration during activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Nd-XANTHYL-L-GLUTAMINE typically involves the protection of the glutamine molecule with Boc and xanthyl groups. The xanthyl group is introduced to protect the amide group from dehydration during dicarbodiimide activation. The xanthyl group is removed under acidic conditions, and the Boc group is removed for the next coupling .
Industrial Production Methods
In industrial settings, the production of BOC-Nd-XANTHYL-L-GLUTAMINE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-Nd-XANTHYL-L-GLUTAMINE undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and xanthyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides during SPPS.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used to remove the Boc and xanthyl groups.
Major Products Formed
The major products formed from the reactions of BOC-Nd-XANTHYL-L-GLUTAMINE include deprotected glutamine derivatives and coupled peptides .
Applications De Recherche Scientifique
BOC-Nd-XANTHYL-L-GLUTAMINE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in SPPS to synthesize peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medical Research: Utilized in the development of peptide-based therapeutics and diagnostic agents
Mécanisme D'action
The mechanism of action of BOC-Nd-XANTHYL-L-GLUTAMINE involves its role as a protected amino acid derivative in peptide synthesis. The Boc and xanthyl groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-L-GLUTAMINE: Similar to BOC-Nd-XANTHYL-L-GLUTAMINE but lacks the xanthyl group.
FMOC-L-GLUTAMINE: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
BOC-ASPARAGINE: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
BOC-Nd-XANTHYL-L-GLUTAMINE is unique due to the presence of the xanthyl group, which provides additional protection to the amide group and improves solubility. This makes it particularly useful in SPPS, where the prevention of side reactions and improved solubility are crucial .
Propriétés
Formule moléculaire |
C23H26N2O6 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25(16(21(27)28)12-13-19(24)26)20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H2,24,26)(H,27,28)/t16-/m0/s1 |
Clé InChI |
DWXJCSGNFKNXGD-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
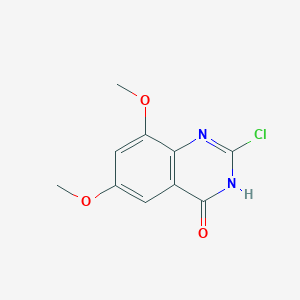
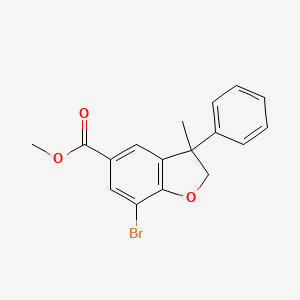
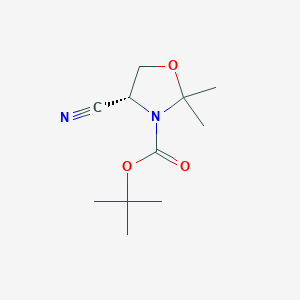
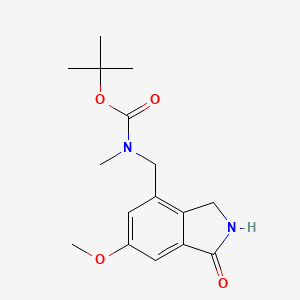
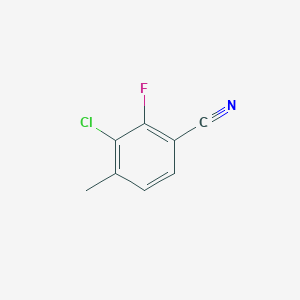

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
